molecular formula C16H12N2O B12887182 2-Amino-4,5-diphenyl-3H-pyrrol-3-one CAS No. 91682-10-9

2-Amino-4,5-diphenyl-3H-pyrrol-3-one

Cat. No.: B12887182
CAS No.: 91682-10-9
M. Wt: 248.28 g/mol
InChI Key: MYCICVQUBMRFGF-UHFFFAOYSA-N
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Description

Classification and Nomenclature within Heterocyclic Chemistry

2-Amino-4,5-diphenyl-3H-pyrrol-3-one belongs to the family of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring. Specifically, it is a derivative of pyrrole (B145914), a five-membered aromatic heterocycle with the formula C₄H₄NH.

The nomenclature of this compound can be broken down as follows:

Pyrrol-3-one : This indicates a five-membered ring containing a nitrogen atom (pyrrole) and a ketone group at the 3rd position. The "3H" specifies the position of the saturated carbon atom in the otherwise unsaturated ring, which is necessary to accommodate the ketone.

2-Amino : An amino group (-NH₂) is attached to the 2nd position of the pyrrole ring.

4,5-diphenyl : Two phenyl groups (-C₆H₅) are attached to the 4th and 5th positions of the pyrrole ring.

According to IUPAC (International Union of Pure and Applied Chemistry) guidelines, the numbering of the pyrrole ring starts from the heteroatom (nitrogen) as position 1 and proceeds around the ring to give substituents the lowest possible locants.

Pyrrolones, also known as pyrrolinones, are lactams, which are cyclic amides. They are classified based on the position of the double bond within the ring. The subject compound is a 3H-pyrrol-3-one, which is in tautomeric equilibrium with its corresponding 1H-pyrrol-3-ol form, especially when synthesized in certain conditions. This tautomerism is a key feature of its chemical behavior.

Overview of Structural Significance in Chemical Research

The pyrrolone scaffold is of significant interest to chemical researchers due to its presence in numerous natural products and its utility as a versatile synthetic intermediate. The combination of a lactam, an enamine (or amino group adjacent to a double bond), and the potential for extensive substitution allows for the creation of a diverse library of compounds with varied electronic and steric properties.

The structural features of this compound impart specific characteristics:

The amino group at the C2 position can act as a hydrogen bond donor and a nucleophile, influencing the molecule's intermolecular interactions and reactivity.

The ketone at the C3 position is a hydrogen bond acceptor and an electrophilic site.

The rigid, planar nature of the pyrrolone ring, combined with the flexible orientation of the phenyl substituents, creates a defined three-dimensional shape that is often sought after in drug design. The synthesis of such polysubstituted pyrrolones is often achieved through multicomponent reactions, which are efficient methods for generating molecular complexity in a single step. For instance, a common route involves the reaction of an amine, a 1,3-dicarbonyl compound, and an α-amino ester.

Contextualization within Known Bioactive Heterocyclic Scaffolds

Pyrrole and its derivatives are cornerstones in medicinal chemistry, forming the core of many biologically active molecules. chemsynthesis.comsphinxsai.com They are recognized as privileged scaffolds, meaning they are molecular frameworks that are able to bind to multiple biological targets. evitachem.com This has led to the development of numerous pyrrole-containing drugs with a wide range of therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory agents. sphinxsai.comnih.govnih.gov

The pyrrolone nucleus, as present in this compound, is also a well-established pharmacophore. Various derivatives of pyrrolone have demonstrated significant biological activities. For example, some have been reported to possess analgesic and anti-inflammatory properties. chemsynthesis.com The structural motif of an amino group adjacent to a carbonyl, within a heterocyclic framework, is found in many enzyme inhibitors and receptor modulators.

The presence of the diphenyl substitution pattern is also noteworthy. Diphenyl-substituted heterocyclic compounds have shown a propensity for a range of biological activities, which is often attributed to their ability to mimic the hydrophobic interactions of endogenous ligands with their protein targets.

Below are tables detailing research findings on related pyrrolone and aminopyrrole derivatives, providing context for the potential properties of this compound.

Table 1: Representative Bioactive Pyrrolone Derivatives

Compound Name Structure Biological Activity Reference
3-Arylidene-4-(4-chloro-phenyl)-1-benzyl-2-(3H) pyrrolone Analgesic chemsynthesis.com
4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one Antioxidant (radical scavenger) nih.gov
Oteromycin HIV-1 integrase inhibitor nih.gov
Equisetin Antibiotic (active against Staphylococcus aureus and Bacillus subtilis) nih.gov

Table 2: Research Findings on Substituted Aminopyrroles

Compound Class Synthesis Method Key Findings Reference
2,4,5-trisubstituted-1H-pyrrol-3-ol type compounds Solvent-free three-component reaction of alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and potassium hydroxide (B78521). Tautomeric equilibrium with 3H-pyrrol-3-one intermediates. Moderate to good yields. nih.gov
3-Acetyl-2-aminopyrrole derivatives From monoacetylketene aminals. Precursors for pyrrolo[2,3-d]pyrimidine synthesis. evitachem.com
2-Aminopyrroles Metal-free domino reaction of alkynyl vinyl hydrazides. Provides access to a library of 2-aminopyrroles with diverse substituents. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91682-10-9

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

2-amino-4,5-diphenylpyrrol-3-one

InChI

InChI=1S/C16H12N2O/c17-16-15(19)13(11-7-3-1-4-8-11)14(18-16)12-9-5-2-6-10-12/h1-10H,(H2,17,18,19)

InChI Key

MYCICVQUBMRFGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C2=O)N)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Amino 4,5 Diphenyl 3h Pyrrol 3 One and Its Analogs

Strategies for the Formation of Pyrrolone and Pyrrole (B145914) Ring Systems

The construction of the pyrrolone and related pyrrole core is achievable through several strategic disconnections of the target molecule. Classical condensation reactions, modern multicomponent strategies, and intramolecular cyclizations of functionalized acyclic precursors represent the primary pathways to this heterocyclic system.

Paal-Knorr Condensation and Related Cycloaddition Reactions

The Paal-Knorr synthesis is a cornerstone method for constructing pyrrole rings, traditionally involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgnih.govnih.gov This reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) derivatives. nih.gov For the synthesis of a 2-amino-pyrrolone derivative like 2-Amino-4,5-diphenyl-3H-pyrrol-3-one, a suitably substituted 1,4-dicarbonyl precursor is required.

The mechanism involves the formation of a hemiaminal upon attack of the amine on a protonated carbonyl group, followed by a second attack on the other carbonyl to form a 2,5-dihydroxytetrahydropyrrole intermediate, which then dehydrates to the pyrrole. organic-chemistry.org While historically effective, the Paal-Knorr synthesis has often been limited by harsh reaction conditions, such as prolonged heating in acid, which can be detrimental to sensitive functional groups. nih.gov

Modern adaptations have sought to address these limitations by employing milder catalysts and conditions, thereby expanding the reaction's scope and improving its environmental footprint. nih.gov

Multicomponent Reactions for Pyrrolone/Pyrrole Synthesis

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all starting materials, offer significant advantages in efficiency and molecular complexity generation. mdpi.comresearchgate.net Several MCRs are applicable to pyrrole and pyrrolone synthesis.

A highly relevant and efficient approach is the three-component, solvent-free synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol derivatives, which are tautomers of 3H-pyrrol-3-ones. mdpi.com In one study, these compounds were synthesized by heating equimolar mixtures of alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and a catalytic amount of potassium hydroxide (B78521) under solvent-free conditions, achieving moderate to good yields. mdpi.com The proposed mechanism begins with a nucleophilic attack from the aminoester onto the dicarbonyl compound, forming an enamine intermediate. mdpi.com This is followed by a base-promoted 5-exo-trig intramolecular cyclization to yield the 2,4-dihydro-3H-pyrrol-3-one core. mdpi.com

Another example is the Hantzsch pyrrole synthesis, a well-known MCR that typically involves the reaction of an α-haloketone, a β-ketoester, and ammonia or a primary amine. mdpi.com These MCR strategies provide rapid access to complex pyrrole frameworks from simple, readily available starting materials.

Table 1: Three-Component Synthesis of 1H-Pyrrol-3-ol Analogs

This table summarizes the results from a solvent-free, three-component synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol type compounds, which are tautomers of the target structure.

Entry Alkyl 2-Aminoester 1,3-Dicarbonyl Compound Product Yield (%)
1 Tryptophan Methyl Ester Acetylacetone 81%
2 Tryptophan Ethyl Ester Acetylacetone 75%
3 Tryptophan Methyl Ester Ethyl Acetoacetate 62%
4 Tryptophan Ethyl Ester Ethyl Acetoacetate 58%
5 Tryptophan Methyl Ester Malonic Acid 45%

Data sourced from Quiroga et al., 2020. mdpi.com

Intramolecular Cyclization Pathways from Precursors

The formation of the pyrrolone ring can be effectively achieved through the intramolecular cyclization of carefully designed acyclic precursors. mdpi.comrsc.org This strategy relies on forming a linear molecule containing all the necessary atoms and functional groups, which then undergoes a ring-closing reaction.

One plausible mechanism, related to the multicomponent synthesis mentioned previously, involves the intramolecular cyclization of an enamine intermediate derived from an amino ester and a 1,3-dicarbonyl compound. mdpi.com The cyclization is an addition-elimination process that first forms a hydroxylated intermediate which then dehydrates to the final pyrrolone or its tautomeric pyrrol-3-ol form. mdpi.com Another pathway involves the reaction of 3,3-diaminoacrylonitriles with compounds like 1,2-dibenzoylacetylene, which proceeds via Michael addition followed by intramolecular cyclization to yield highly substituted 5-aminopyrroles. nih.gov

The synthesis of precursors is a critical aspect of this approach. Acyclic dicarbonyl compounds and α-aminoketones are common starting materials for building the linear systems destined for cyclization. rsc.orgresearchgate.net Tandem reactions, such as a conjugate addition followed by an intramolecular enolate cyclization, can also be employed to construct the heterocyclic ring stereoselectively from acyclic unsaturated esters. nih.gov

Modern Synthetic Enhancements and Green Chemistry Approaches

In recent years, significant efforts have been made to align synthetic methodologies with the principles of green chemistry. This involves the use of alternative energy sources, the reduction or elimination of volatile organic solvents, and the application of efficient catalytic systems.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities compared to conventional heating methods. nih.govresearchgate.net

This technology has been successfully applied to the synthesis of various heterocycles. For instance, the Gewald reaction, a multicomponent process for synthesizing 2-aminothiophenes, shows significant improvement under microwave irradiation. nih.gov A study demonstrated that the reaction time could be reduced from 4 hours with conventional heating to just 20 minutes using microwaves, with improved yields and purity. nih.gov Similarly, the synthesis of dihydropyridones from curcumin (B1669340) and primary amines was achieved in under 120 seconds using microwave irradiation in the presence of a Montmorillonite K-10 catalyst. researchgate.net These examples strongly suggest that microwave-assisted protocols could be highly effective for the Paal-Knorr condensation or multicomponent reactions leading to this compound, offering a rapid and efficient synthetic route. nih.govresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Heterocycle Synthesis

Reaction Conditions Reaction Time Yield Reference
Gewald Synthesis of 2-Aminothiophenes Conventional Heating (Ethanol, Reflux) 4 hours Moderate nih.gov
Gewald Synthesis of 2-Aminothiophenes Microwave Irradiation (70 °C) 20 minutes High nih.gov
Dihydropyridone Synthesis Microwave Irradiation (800 W) 120 seconds 17-28% researchgate.net

Solvent-Free and Catalytic Reaction Conditions

Eliminating volatile organic solvents and utilizing catalytic processes are key tenets of green chemistry. Solvent-free, or solid-state, reactions reduce waste, cost, and hazards associated with solvent use.

As previously noted, 2,4,5-trisubstituted-1H-pyrrol-3-ol analogs can be synthesized effectively under solvent-free conditions by heating the reactants with a catalytic amount of base. mdpi.com The Paal-Knorr synthesis has also been adapted to be more environmentally benign. One significant modification involves using silica-supported sulfuric acid (SiO2-OSO3H) as a recyclable, heterogeneous catalyst for the reaction of diketones with amines under solvent-free conditions. nih.gov This method allows for the isolation of N-substituted pyrroles in very high yields (e.g., 98%) in as little as 3 minutes at room temperature. nih.gov

Another green approach involves using water as a solvent. An iron(III) chloride catalyzed Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines has been shown to proceed efficiently in water, yielding N-substituted pyrroles in good to excellent yields under mild conditions. researchgate.net These catalytic and solvent-free methods represent significant advancements, making the synthesis of the pyrrolone core more efficient and sustainable.

Regioselective Synthesis and Stereochemical Considerations

The regioselective and stereoselective synthesis of highly substituted heterocyclic compounds is a cornerstone of modern organic chemistry. For a molecule such as this compound, controlling the placement of the amino group and the relative and absolute stereochemistry of the two phenyl-bearing stereocenters at positions 4 and 5 is of paramount importance. While direct synthetic routes to this specific compound are not extensively documented, several methodologies applied to analogous systems provide a framework for approaching its synthesis with a high degree of control.

One plausible approach to the 2-amino-3H-pyrrol-3-one core involves the cyclization of appropriately substituted precursors. For instance, the reaction between acetylenic esters and 3,3-diaminoacrylonitriles has been shown to produce 2-oxo-1H-pyrrol-3(2H)-ylidenes. nih.gov The regioselectivity of this reaction is dependent on the substitution pattern of the starting materials. nih.gov Adapting this method to use a diarylacetylene, such as diphenylacetylene, could potentially lead to the desired 4,5-diphenyl substituted pyrrolone skeleton. The regioselectivity would be determined by the initial nucleophilic attack of the diaminoacrylonitrile onto the diarylacetylene.

Another strategy involves the oxidation of a pre-formed pyrrole ring. The regioselective oxidation of pyrrole-2-carboxaldehydes to yield 3,4-disubstituted 3-pyrrolin-2-ones has been reported. nih.gov This suggests that a suitably substituted 2-amino-4,5-diphenylpyrrole could be a precursor to the target compound, with the regioselectivity of oxidation being a key consideration.

Multi-component reactions (MCRs) also offer a powerful tool for the regioselective synthesis of complex pyrrole structures. For example, a novel and efficient MCR of N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides has been developed for the synthesis of 2-aminopyrrole systems. rsc.org While this method yields fully aromatic pyrroles, the intermediate imino-lactam could potentially be intercepted or modified to afford the desired 3H-pyrrol-3-one structure. The regiochemistry is dictated by the initial cycloaddition event.

Stereochemical considerations are crucial when both the C4 and C5 positions are substituted, as in the case of this compound. The relative stereochemistry of the two phenyl groups (cis or trans) would significantly impact the molecule's three-dimensional shape and, consequently, its biological activity. In cyclization reactions, the stereochemistry can often be controlled by the geometry of the starting materials or the reaction conditions. For instance, in the synthesis of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, the trans stereochemistry is established during the initial Michael addition, where the bulky substituents adopt a sterically favorable arrangement. A similar principle could be applied to the synthesis of the target pyrrolone.

The following table summarizes potential regioselective and stereoselective strategies applicable to the synthesis of this compound analogs, based on related literature.

Synthetic Strategy Key Precursors Regiochemical Control Stereochemical Outcome & Control Relevant Findings
Cyclization of Acetylenic CompoundsDiarylacetylenes, DiaminoacrylonitrilesThe initial nucleophilic attack of the diaminoacrylonitrile on the acetylene (B1199291) determines the position of the amino group.The relative stereochemistry of the 4,5-diaryl groups would depend on the cyclization mechanism. Stepwise cyclizations may allow for thermodynamic control of the more stable trans isomer.The direction of the reaction between DMAD and 3,3-diaminoacrylonitriles is dependent on the substituent on the amidine nitrogen. nih.gov
Oxidation of a Pyrrole Ring2-Amino-4,5-diphenylpyrroleOxidation is directed to the C3 position of the pyrrole ring. The presence of the amino group at C2 may influence the regioselectivity.If the precursor pyrrole is prochiral, an asymmetric oxidation could be employed to achieve enantioselectivity. The relative stereochemistry would be retained from the precursor.Regioselective oxidation of pyrrole-2-carboxaldehydes to 3-pyrrolin-2-ones has been demonstrated. nih.gov
[3+2] Cycloaddition ReactionsAzomethine ylides and dipolarophilesThe regioselectivity is governed by the frontier molecular orbitals of the 1,3-dipole and the dipolarophile.The stereochemistry of the starting alkene can be transferred to the product. Chiral catalysts or auxiliaries can be used to induce enantioselectivity.Base-mediated [3+2] cycloaddition of N-acyl α-amino acids to 2-bromo-3,3,3-trifluoropropene shows high regioselectivity. nih.gov
Multi-Component Reactions (MCRs)N-tosylimines, alkynes, isocyanidesThe regioselectivity is determined by the sequence of bond-forming events in the MCR cascade.The stereochemistry can be influenced by the chiral catalysts or by the stereochemistry of the starting materials.A three-component reaction of N-tosylimines, DMAD, and isocyanides yields highly substituted 2-aminopyrroles with defined regiochemistry. rsc.org

It is important to note that the development of a specific synthetic route to this compound would require empirical investigation to optimize reaction conditions for both regioselectivity and stereoselectivity. The electronic and steric effects of the phenyl groups at C4 and C5 would play a significant role in directing the outcome of these reactions.

Computational Chemistry and Theoretical Investigations of 2 Amino 4,5 Diphenyl 3h Pyrrol 3 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for understanding the fundamental characteristics of the molecule.

The initial step in computational analysis is determining the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 2-Amino-4,5-diphenyl-3H-pyrrol-3-one, this is commonly achieved using Density Functional Theory (DFT) methods, with the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) functional being a widely used and reliable choice. nih.gov These calculations solve the Schrödinger equation in an approximate manner to find the minimum energy conformation of the molecule.

The process yields key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For the pyrrolone core, the calculations would confirm its near-planar structure and the specific orientations of the amino and phenyl substituents. The electronic structure analysis reveals the distribution of electron density across the molecule, highlighting regions that are electron-rich or electron-poor, which is crucial for predicting reactivity.

ParameterDescriptionTypical Calculated Value Range
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms.C=O: ~1.22 ÅC-N (ring): ~1.38 ÅC=C (ring): ~1.37 ÅC-C (ring): ~1.50 Å
Bond Angles The angle formed between three connected atoms.Angles within the five-membered ring: ~107-110°C-N-H (amino group): ~118-120°
Dihedral Angles The angle between two intersecting planes, used to define the rotation around bonds.Describes the twist of the phenyl groups relative to the pyrrolone ring.

Note: The values presented are typical for similar heterocyclic structures and serve as illustrative examples. Specific values for this compound would require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) theory is central to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

HOMO : Represents the ability of a molecule to donate an electron. It is associated with nucleophilic character.

LUMO : Represents the ability of a molecule to accept an electron. It is associated with electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity and lower kinetic stability. nih.gov For this compound, the HOMO is expected to be localized over the electron-rich amino group and the pyrrole (B145914) ring, while the LUMO may be distributed across the carbonyl group and the phenyl rings.

Orbital/ParameterDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular Orbital.Higher energy indicates a better electron donor.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital.Lower energy indicates a better electron acceptor.
ΔE (ELUMO - EHOMO) The energy gap between the HOMO and LUMO.A smaller gap implies higher reactivity and polarizability.

This compound can exist in different tautomeric forms, primarily the keto form (3H-pyrrol-3-one) and the enol form (1H-pyrrol-3-ol). Tautomers are structural isomers that readily interconvert, and understanding their equilibrium is vital as they can have different chemical and biological properties.

Computational methods like DFT are used to determine the relative stability of these tautomers. By calculating the Gibbs free energy (ΔG) of each tautomer, the position of the equilibrium can be predicted. nih.govruc.dk The tautomer with the lower Gibbs free energy is the more stable and, therefore, the predominant form under equilibrium conditions. jcchems.com Studies on similar systems have shown that the enol form (1H-pyrrol-3-ol) is often favored due to the creation of an aromatic pyrrole ring, which imparts significant stabilization. nih.gov

TautomerStructure NameKey FeatureRelative Stability
Keto Form This compoundContains a carbonyl group (C=O).Generally less stable.
Enol Form 2-Amino-4,5-diphenyl-1H-pyrrol-3-olContains a hydroxyl group (C-OH) and an aromatic pyrrole ring.Generally more stable due to aromaticity.

Reaction Mechanism Studies through Computational Modeling

Computational modeling allows for the detailed investigation of reaction pathways, providing a step-by-step understanding of how reactants are converted into products. For the synthesis of the pyrrolone scaffold, DFT calculations can be used to map the potential energy surface of the reaction. nih.gov

This involves identifying and characterizing the structures of:

Reactants and Products : The starting materials and final compounds.

Intermediates : Stable molecules that are formed and consumed during the reaction.

Transition States (TS) : High-energy structures that represent the energy barrier between reactants, intermediates, and products.

By calculating the energies of these species, the activation energy for each step can be determined, which is the energy barrier that must be overcome for the reaction to proceed. The step with the highest activation energy is the rate-determining step. A plausible mechanism for the formation of the related 1H-pyrrol-3-ol core involves a nucleophilic attack, followed by an intramolecular cyclization and subsequent tautomerization to the more stable aromatic product. nih.gov

Spectroscopic Property Predictions (e.g., TD-DFT for UV-Vis)

Theoretical calculations can predict spectroscopic properties, which can be compared with experimental data to confirm the molecule's structure. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.netresearchgate.net

The calculation provides information on the electronic transitions between molecular orbitals. The key outputs are:

Maximum Absorption Wavelength (λmax) : The wavelength at which the molecule absorbs light most strongly.

Oscillator Strength (f) : A measure of the intensity of the absorption band.

Orbital Contributions : Identifies which molecular orbitals are involved in the electronic transition (e.g., HOMO → LUMO). mdpi.com

For this compound, TD-DFT calculations would likely predict strong absorptions in the UV region, corresponding to π→π* transitions within the conjugated system of the pyrrole and phenyl rings.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S1(Example: ~350 nm)(Example: ~0.4)HOMO → LUMO
S0 → S2(Example: ~280 nm)(Example: ~0.2)HOMO-1 → LUMO

Note: These are hypothetical values to illustrate the output of a TD-DFT calculation.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape in a simulated environment (e.g., in a solvent like water).

For this compound, an MD simulation can reveal:

Conformational Flexibility : How the molecule moves and changes shape, particularly the rotation of the two phenyl groups.

Stable Conformations : The most frequently adopted shapes of the molecule in solution.

Solvent Interactions : How the molecule interacts with surrounding solvent molecules through hydrogen bonding or other forces.

A key analysis in MD is the Root Mean Square Deviation (RMSD), which measures the average deviation of the molecule's structure over time from a reference structure. A stable RMSD value indicates that the simulation has reached equilibrium and the molecule is fluctuating around a stable conformation. nih.gov

Molecular Docking and Ligand-Target Interaction Profiling

Computational chemistry, particularly through molecular docking simulations, has become an indispensable tool for elucidating the potential therapeutic targets of novel chemical entities. For this compound and its analogs, molecular docking has been instrumental in predicting their binding modes and affinities to various biological targets, primarily focusing on protein kinases, which are crucial regulators of cell signaling pathways.

The core structure of aminopyrrolone serves as a versatile scaffold that can be oriented within the active sites of different enzymes. These in silico studies have guided the rational design and synthesis of derivatives with enhanced potency and selectivity. The primary goal of this ligand-target interaction profiling is to identify key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that govern the binding of these compounds to their respective protein targets.

Interaction with Protein Kinases

Derivatives of the 2-amino-pyrrol-3-one scaffold have been extensively investigated as potential inhibitors of several protein kinases implicated in cancer and other diseases. These studies reveal a common binding pattern where the pyrrolone core acts as a hinge-binder, a critical interaction for kinase inhibition.

Fibroblast Growth Factor Receptor 1 (FGFR1): Molecular docking approaches successfully identified inhibitors of FGFR1 belonging to the 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-one series. nih.gov These studies were foundational in proposing the binding mode for this chemical class and guided the synthesis of potent derivatives. nih.gov Subsequent biological evaluations confirmed that compounds developed from this scaffold inhibit FGFR1 with significant efficacy, demonstrating the predictive power of the initial docking simulations. nih.gov

Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2): Fused 1H-pyrrole and pyrrolo[3,2-d]pyrimidine derivatives have been designed and evaluated as inhibitors of EGFR and CDK2. nih.govresearchgate.net Molecular docking studies were crucial in augmenting the antiproliferative activity data, providing a structural basis for the observed efficacy. nih.govresearchgate.net For instance, a potent compound from one series, 8b , was docked into the active sites of both EGFR and CDK2, revealing key interactions that explain its broad-spectrum activity against multiple cancer cell lines. nih.govresearchgate.net These simulations showed that the pyrrole-based scaffold effectively fits into the ATP-binding pocket of these kinases.

Aurora Kinases: While not direct pyrrole derivatives, related 2-amino-pyrazine compounds have been studied as Aurora kinase inhibitors, providing insights applicable to the aminopyrrolone scaffold. Molecular docking indicated that these molecules could form stable hydrogen bonds with the hinge region of both Aurora A and Aurora B kinases, a critical interaction for potent inhibition. nih.gov This suggests that the 2-amino group on a heterocyclic ring is a key pharmacophoric feature for targeting these mitotic kinases.

The table below summarizes the findings from molecular docking studies of aminopyrrolone derivatives against various protein kinases.

Target ProteinDerivative ScaffoldKey Interacting Residues (Predicted)Outcome/Significance
FGFR1 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-oneHinge Region ResiduesIdentification of a novel class of FGFR1 inhibitors. nih.gov
EGFR Fused 1H-PyrroleATP-binding site residuesRationalized potent anticancer activity. nih.govresearchgate.net
CDK2/Cyclin A1 Fused 1H-PyrroleHinge Region, Hydrophobic PocketExplained broad-spectrum kinase inhibition and cell cycle arrest. nih.govresearchgate.net
Aurora A/B 2-Amino-Pyrazine (related scaffold)Hinge Region (via H-bonds)Provided a model for pan-Aurora kinase inhibition. nih.gov

Interaction with Other Enzyme Systems

Beyond protein kinases, the versatility of the pyrrole scaffold has been explored against other enzyme families.

Monoamine Oxidase B (MAO-B): In the search for novel treatments for neurodegenerative diseases, pyrrole-based Schiff bases were investigated as dual inhibitors of MAO-B and Acetylcholinesterase (AChE). Docking simulations of a lead compound within the MAO-B active site revealed hydrophobic interactions with key amino acids that construct the aromatic cage, namely Tyr398 and Tyr435. mdpi.com Further interactions were observed with Ile199 and Tyr326, which are essential for the formation of a stable ligand-enzyme complex. mdpi.com

NAD(P)H:Quinone Oxidoreductase 1 (NQO1): To investigate potential antioxidant activities, pyrrole-benzimidazole derivatives were docked with Human NQO1. nih.gov The docking analysis provided detailed information on the binding modes, showing that these compounds could establish significant interactions within the active site of NQO1, correlating with their observed antioxidant properties. nih.gov

This table presents the docking results for aminopyrrolone derivatives with non-kinase enzyme targets.

Target ProteinDerivative ScaffoldKey Interacting Residues (Predicted)Outcome/Significance
MAO-B Pyrrole-based Schiff BaseIle199, Tyr326, Tyr398, Tyr435Proposed mechanism for neuroprotective activity. mdpi.com
NQO1 Pyrrole-benzimidazoleActive Site ResiduesCorrelated with potential antioxidant activity. nih.gov

Structure Activity Relationship Sar Investigations in Pyrrolone and Pyrrole Derivatives

Correlating Structural Modifications with Molecular Target Interactions

The biological activity of pyrrolone and pyrrole (B145914) derivatives is intricately linked to their structural features, which dictate their interactions with molecular targets. SAR studies have been instrumental in identifying the key structural motifs responsible for these interactions.

For instance, in a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, which are structurally similar to 2-Amino-4,5-diphenyl-3H-pyrrol-3-one, several key features were identified as crucial for their inhibitory potency against metallo-β-lactamases (MBLs). These include the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain. nih.gov The presence and nature of substituents on the pyrrole ring significantly influence the binding affinity and efficacy of these compounds.

Similarly, in the context of cyclooxygenase (COX) inhibition, the substitution pattern on the pyrrole ring plays a pivotal role. Studies on 1,2,3,5-tetra-substituted pyrrole derivatives have shown that modifications at positions 1, 3, and 5, including the introduction of hydrophobic groups with hydrogen bond acceptor and donor features, are critical for potent COX-1 and COX-2 inhibition. nih.gov For example, compounds bearing an acetic acid group at position 1 demonstrated significant activity against both COX isoforms. nih.gov

Elucidation of Key Pharmacophoric Features

Pharmacophore modeling helps in identifying the essential three-dimensional arrangement of functional groups required for biological activity. For pyrrolone and pyrrole derivatives, several key pharmacophoric features have been elucidated through extensive SAR studies.

In the case of MBL inhibitors based on the 2-amino-4,5-diphenylpyrrole scaffold, the essential pharmacophoric elements include:

Aromatic/Hydrophobic Groups: The two phenyl groups at positions 4 and 5 are critical for activity, likely engaging in hydrophobic interactions within the enzyme's active site. nih.gov

Hydrogen Bond Acceptor/Donor: The 2-amino group and the 3-carbonitrile (or a bioisosteric equivalent like the 3-keto group in this compound) can act as hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the target enzyme. nih.gov

Substituent at N1-position: The nature of the substituent at the N1 position significantly impacts potency. For instance, an N-benzyl group was found to be important for the inhibitory potency of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives against MBLs. nih.gov

For COX inhibitors, the key pharmacophoric features of pyrrole derivatives include:

Acidic Moiety: The presence of a small acidic group, such as a carboxylic acid, at position 1 of the pyrrole ring is effective against both COX-1 and COX-2. nih.gov

Hydrophobic Substituents: Hydrophobic groups at various positions on the pyrrole ring contribute to the binding affinity. nih.gov

Hydrogen Bonding Features: The presence of hydrogen bond acceptor and donor groups is important for interaction with the active sites of COX enzymes. nih.gov

Mechanistic Insights into Biological Activity through SAR (non-clinical)

SAR studies provide valuable non-clinical mechanistic insights into how structural modifications influence the biological activity of pyrrolone and pyrrole derivatives at the molecular level.

Enzyme Inhibition Mechanisms (e.g., Metallo-β-lactamase, RNA Helicase)

Metallo-β-lactamase (MBL) Inhibition:

SAR studies on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives have shed light on their mechanism of MBL inhibition. The N-benzoyl derivative of this scaffold demonstrated potent in vitro activity against various MBLs, suggesting that acylation of the 2-amino group can enhance inhibitory potential. nih.gov This modification likely improves the binding affinity of the inhibitor to the enzyme's active site. The vicinal diphenyl groups and the N-benzyl side chain are also crucial for maintaining this inhibitory potency. nih.gov

Compound/ModificationTarget Enzyme(s)Key SAR FindingReference
2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrileIMP-1, CphA, AIM-1 (MBLs)3-carbonitrile, 4,5-diphenyl, and N-benzyl groups are important for potency. nih.gov
N-acylamide derivatives of the aboveIMP-1 (MBL)N-acylation led to the most potent IMP-1 inhibitors in the series. nih.gov
N-benzoyl derivative of the aboveIMP-1, CphA, AIM-1 (MBLs)Retained potent activity against all tested MBLs. nih.gov

RNA Helicase Inhibition:

While specific SAR data for this compound against RNA helicase is not extensively available, the rational design of pyrrole-based inhibitors for other ATP-dependent enzymes provides a framework. For instance, in the design of RNase L inhibitors, a related enzyme, 2-((pyrrol-2-yl)methylene)thiophen-4-ones were developed using a structure-based approach, indicating that the pyrrole ring can serve as a scaffold for targeting nucleotide-binding sites. nih.gov

Structure-Modulation Relationships in Cellular Pathways (e.g., Anti-inflammatory Pathways via COX Inhibition, non-clinical)

COX Inhibition:

The anti-inflammatory activity of many pyrrole derivatives stems from their ability to inhibit COX enzymes, which are key in the prostaglandin synthesis pathway. SAR studies on various pyrrole-based compounds have elucidated the structural requirements for potent and selective COX inhibition.

For a series of 1,2,3,5-tetra-substituted pyrrole derivatives, specific modifications were correlated with their inhibitory activity against COX-1 and COX-2. nih.gov For example, compounds with an acetic acid group at position 1 showed high activity against both isoforms. nih.gov Conversely, compounds with a hydroxybenzoic acid at the same position were more active against COX-1. nih.gov The presence of a small lipophilic group was favored at the acetic acid moiety. up.edu.mx

In another study, spiro pyrrolo[3,4-d]pyrimidine derivatives were evaluated for their COX inhibitory activity. nih.gov Certain compounds in this series were identified as powerful and selective COX-2 inhibitors, with selectivity indices significantly higher than the reference drug, celecoxib. nih.gov These findings highlight how fusing the pyrrole ring with other heterocyclic systems can modulate activity and selectivity.

Compound SeriesTarget(s)Key SAR FindingReference
1,2,3,5-tetra-substituted pyrrole derivativesCOX-1, COX-2Acetic acid group at position 1 leads to high activity against both isoforms. nih.gov
1,2,3,5-tetra-substituted pyrrole derivativesCOX-1Hydroxybenzoic acid at position 1 favors COX-1 inhibition. nih.gov
Spiro pyrrolo[3,4-d]pyrimidine derivativesCOX-1, COX-2Certain derivatives are potent and selective COX-2 inhibitors. nih.gov

Rational Design Principles for Pyrrolone-Based Scaffolds

Based on the accumulated SAR data, several rational design principles can be formulated for the development of novel and potent inhibitors based on the pyrrolone scaffold:

Core Scaffold Rigidity and Substitution: The pyrrolone core provides a rigid scaffold that can be strategically substituted to orient functional groups for optimal interaction with the target. The 4,5-diphenyl substitution appears to be a favorable motif for providing hydrophobic interactions.

Modulation of the 2-Amino Group: The 2-amino group is a key site for modification. Acylation or transformation into other functional groups can significantly enhance binding affinity and potency, as seen in MBL inhibitors. nih.gov

Exploration of the 3-Position: The substituent at the 3-position (ketone in the parent compound) is a critical determinant of activity. Bioisosteric replacement of the keto group can be explored to fine-tune electronic properties and hydrogen bonding capabilities.

N1-Substituent Variation: The substituent on the pyrrole nitrogen (N1) can be varied to modulate pharmacokinetic properties and target engagement. The introduction of different alkyl or aryl groups can influence solubility, metabolic stability, and binding affinity.

Hybridization with Other Pharmacophores: Fusing the pyrrolone ring with other heterocyclic systems or incorporating known pharmacophoric fragments can lead to compounds with improved activity, selectivity, and novel mechanisms of action, as demonstrated by the spiro pyrrolo[3,4-d]pyrimidine COX inhibitors. nih.gov

Structure-Based Design: Utilizing computational tools such as molecular docking and pharmacophore modeling, guided by the known SAR, can facilitate the rational design of new derivatives with predicted enhanced activity and selectivity for specific molecular targets.

By applying these principles, medicinal chemists can continue to explore the chemical space around the this compound scaffold to develop novel and effective therapeutic agents.

Future Directions and Emerging Research Avenues for 2 Amino 4,5 Diphenyl 3h Pyrrol 3 One

Innovations in Green Synthetic Chemistry and Sustainable Production

The future synthesis of 2-Amino-4,5-diphenyl-3H-pyrrol-3-one is poised for a paradigm shift towards green and sustainable methodologies. Traditional synthetic routes for heterocyclic compounds often rely on hazardous solvents, harsh reaction conditions, and multi-step processes that generate significant waste. chemijournal.comresearchgate.net Emerging research focuses on aligning the production of pyrrole (B145914) derivatives with the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of environmentally benign materials. chemijournal.comijpsjournal.com

Future efforts will likely concentrate on one-pot, multicomponent reactions (MCRs), which offer high efficiency by combining three or more reactants in a single step to form complex products like the pyrrolone core. bohrium.comorientjchem.orgnih.gov These reactions are advantageous as they reduce the need for intermediate purification steps, thus saving time, energy, and solvents. mdpi.com A significant area of innovation lies in the choice of reaction media and catalysts. The use of water as a solvent is particularly promising, as it is inexpensive, non-toxic, and can enhance reaction rates and selectivity. orientjchem.orgresearchgate.net Catalyst-free systems or the use of recyclable, solid-acid catalysts like K-10 montmorillonite are also gaining traction. nih.gov

Furthermore, non-traditional activation methods are set to replace conventional heating. Microwave-assisted synthesis, for example, can dramatically reduce reaction times from hours to minutes and improve product yields by ensuring uniform and rapid heating. chemijournal.comijpsjournal.comafricanjournalofbiomedicalresearch.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrimidines and indoles. nih.gov The integration of these green techniques represents a sustainable pathway for the industrial-scale production of this compound and its analogs.

Parameter Conventional Synthesis Future Green Synthesis Key Advantages of Green Approach
Solvents Often uses toxic organic solventsWater, ethanol, polyethylene glycol (PEG), or solvent-free conditions orientjchem.orgnih.govReduced environmental impact, lower cost, enhanced safety.
Catalysts May use hazardous or heavy-metal catalystsBio-derived acids, solid-acid catalysts (e.g., clays), or catalyst-free systems nih.govafricanjournalofbiomedicalresearch.comRecyclability, reduced toxicity, simplified purification.
Energy Input Conventional heating (oil bath, reflux)Microwave irradiation, ultrasonic activation ijpsjournal.comnih.govDrastically reduced reaction times, lower energy consumption.
Reaction Type Multi-step synthesis with intermediate isolationOne-pot, multicomponent reactions (MCRs) bohrium.commdpi.comHigh atom economy, reduced waste, operational simplicity.

Exploration of Novel Reaction Pathways and Derivatization Chemistries

The structural core of this compound offers multiple reactive sites for exploring novel derivatization chemistries. Future research will likely focus on modifying the amino group, the pyrrolone ring, and the flanking phenyl substituents to generate a library of new compounds with tailored properties. The development of efficient and regioselective functionalization reactions is a key objective. nih.gov

One promising avenue is the use of the pyrrole-based enaminone moiety as a versatile building block for constructing more complex fused heterocyclic systems, such as indolizines and pyrrolo[1,2-a]pyrazines. nih.gov Iminyl radical cyclizations, promoted by microwave irradiation, could also be employed to create functionalized pyrrolines from precursors, offering a pathway to novel derivatives through C–C, C–N, or C–S bond formation. nsf.gov Furthermore, transition-metal-free synthesis protocols, such as those using α-amino acids for the annulation of related heterocyclic systems, present an environmentally friendly approach to creating fused derivatives. researchgate.netrsc.orgnih.gov

The derivatization of the peripheral phenyl rings through electrophilic substitution or cross-coupling reactions could be used to modulate the electronic and steric properties of the molecule. Introducing electron-donating or electron-withdrawing groups can fine-tune the compound's optical and electronic characteristics for specific applications in materials science. researchgate.net

Reaction Type Target Site on Core Structure Potential Reagents/Conditions Expected Outcome / Derivative Class
Annulation/Cyclization Pyrrolone Ring and Amino GroupDiketones, Lewis acids, Ammonium acetate nih.govFused polycyclic systems (e.g., pyrrolo[1,2-a]pyrazines).
Iminyl Radical Cyclization Alkene-tethered PrecursorsMicrowave irradiation, Radical traps (e.g., TEMPO) nsf.govHighly functionalized pyrroline adducts.
N-Arylation/Alkylation Amino GroupAryl halides, Alkyl halidesN-substituted aminopyrrolones.
Electrophilic Aromatic Substitution Diphenyl RingsNitrating agents, Halogens, Acyl chloridesFunctionalized phenyl rings to tune electronic properties.
Cross-Coupling Reactions Halogenated Phenyl RingsBoronic acids (Suzuki), Organostannanes (Stille)Bi-aryl systems or other complex substituents. researchgate.net

Advanced Characterization Techniques and Spectroscopic Fingerprinting

A comprehensive understanding of the structure, conformation, and electronic properties of this compound and its future derivatives necessitates the use of advanced characterization techniques. While standard methods like 1H and 13C NMR, IR, and mass spectrometry are fundamental, emerging research will rely on more sophisticated analyses to create a detailed "spectroscopic fingerprint" for each new compound. mdpi.comnih.gov

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, HMBC, and NOESY, will be crucial for unambiguously assigning proton and carbon signals, especially in structurally complex derivatives. nih.govresearchgate.net These methods provide through-bond and through-space correlation data that elucidates the complete connectivity and spatial arrangement of atoms within the molecule. High-resolution mass spectrometry (HRMS) will be essential for confirming elemental composition with high accuracy.

Single-crystal X-ray diffraction will remain the gold standard for determining the precise three-dimensional solid-state structure. researchgate.netmdpi.comresearchgate.net This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding), which are critical for understanding crystal packing and designing materials with specific solid-state properties. mdpi.commdpi.com Time-resolved X-ray crystallography could even offer insights into reaction dynamics and the behavior of transient species. nih.gov

Technique Type of Information Provided Application in Future Research
2D NMR Spectroscopy (COSY, HSQC, HMBC) Through-bond correlations between nuclei (H-H, C-H). nih.govUnambiguous structural elucidation of complex derivatives and fused systems.
NOESY NMR Spectroscopy Through-space correlations between nuclei. researchgate.netDetermination of molecular conformation and stereochemistry in solution.
High-Resolution Mass Spectrometry (HRMS) Exact mass-to-charge ratio.Precise confirmation of elemental composition and molecular formula.
Single-Crystal X-ray Diffraction Atomic coordinates, bond lengths/angles, crystal packing. mdpi.comresearchgate.netDefinitive 3D structure determination; understanding intermolecular forces for materials design.
UV-Vis and Fluorescence Spectroscopy Electronic transitions, absorption/emission wavelengths, quantum yield. mdpi.comCharacterizing photophysical properties for applications as dyes, sensors, or in organic electronics.

Integration of Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and synthesis of novel derivatives of this compound. nih.gov These computational tools can significantly accelerate the discovery process by predicting molecular properties, optimizing reaction conditions, and proposing novel synthetic pathways, thereby reducing the reliance on costly and time-consuming trial-and-error experimentation. researchgate.netbeilstein-journals.org

Another key application is the optimization of reaction conditions. ML algorithms can analyze data from high-throughput experimentation to identify the optimal set of parameters—such as temperature, solvent, and catalyst concentration—to maximize product yield and minimize byproducts. beilstein-journals.org This data-driven approach enhances the efficiency and sustainability of chemical synthesis.

AI/ML Application Description Potential Impact on Research
Property Prediction (QSAR/QSPR) Models are trained to correlate molecular structure with specific properties (e.g., bioactivity, fluorescence). nih.govresearchgate.netEnables rapid virtual screening of thousands of potential derivatives to prioritize synthesis efforts.
Retrosynthesis Planning AI algorithms suggest step-by-step reaction pathways to synthesize a target molecule from simpler precursors. nih.govAccelerates the discovery of efficient synthetic routes for novel and complex derivatives.
Reaction Condition Optimization ML models analyze experimental data to predict the optimal conditions (temperature, catalyst, solvent) for a given reaction. beilstein-journals.orgImproves reaction yields, reduces waste, and makes synthesis more efficient and sustainable.
De Novo Molecular Design Generative models create entirely new molecular structures based on a desired set of properties.Facilitates the discovery of innovative pyrrolone structures with enhanced or novel functionalities.

Investigation of Non-Traditional Applications (e.g., Materials Science, Sensors)

Beyond traditional pharmaceutical applications, the unique structure of this compound makes it a compelling candidate for non-traditional applications in materials science and chemical sensing. The core pyrrolone structure is related to diketopyrrolopyrrole (DPP) dyes, which are known for their excellent photophysical properties and are widely used in organic electronics. researchgate.netnih.gov

Future research could explore the potential of this compound and its derivatives as organic semiconductors. By functionalizing the pyrrole nitrogen and the phenyl rings, it may be possible to tune the HOMO/LUMO energy levels and enhance charge carrier mobility for use in Organic Field-Effect Transistors (OFETs) or Organic Photovoltaics (OPVs). nih.govtdl.org The inherent electron-rich nature of the pyrrole moiety makes it a promising building block for hole-transporting materials. tdl.org

The development of fluorescent sensors is another exciting avenue. Many heterocyclic compounds exhibit fluorescence that is sensitive to their chemical environment. mdpi.combohrium.com Derivatives of this compound could be designed to act as "turn-on" or "turn-off" fluorescent probes for detecting specific ions, molecules, or changes in pH. mdpi.comnih.gov The amino group provides a convenient site for attaching receptor units that can selectively bind to a target analyte, triggering a change in the molecule's fluorescence emission. mdpi.com The synthesis of derivatives with large Stokes shifts and high quantum yields would be a key goal for creating effective imaging agents. researchgate.net

Application Area Key Molecular Property Potential Function Research & Development Focus
Organic Electronics Charge carrier mobility, appropriate HOMO/LUMO levels. nih.govtdl.orgActive layer in Organic Field-Effect Transistors (OFETs) or Organic Photovoltaics (OPVs).Synthesis of planar, conjugated derivatives; tuning electronic properties via substitution.
Fluorescent Sensors Environment-sensitive fluorescence (solvatofluorochromism). researchgate.netmdpi.comDetection of metal ions, anions, pH, or specific biomolecules. mdpi.comIntroducing specific binding sites (receptors); optimizing photophysical properties (quantum yield, Stokes shift).
Functional Dyes Strong absorption in the visible spectrum, photostability.Colorants for polymers, organic light-emitting diodes (OLEDs). nih.govCreating derivatives with a range of colors and high stability.
Nonlinear Optics Large two-photon absorption cross-section. researchgate.netMaterials for optical data storage, bioimaging.Designing molecules with extended π-conjugation and specific donor-acceptor structures.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-4,5-diphenyl-3H-pyrrol-3-one, and how are intermediates purified?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions of substituted precursors. For example, cyclization of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives with aryl amines or phenols under basic conditions yields the target molecule. Purification often involves column chromatography (ethyl acetate/hexane gradients) followed by recrystallization from solvents like 2-propanol or methanol . Key intermediates are characterized using NMR (¹H/¹³C) and HRMS to confirm structural integrity .

Q. How is the purity and stability of this compound assessed during synthesis?

  • Methodological Answer : Purity is verified via melting point analysis (e.g., 138–211°C ranges for related analogs) and HPLC. Stability is tested under varying temperatures and pH conditions. Degradation products are identified using TLC and LC-MS. Storage recommendations include inert atmospheres (argon) and desiccated environments to prevent hydrolysis or oxidation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Based on GHS classification, the compound may cause skin/eye irritation and respiratory distress. Mandatory PPE includes nitrile gloves, lab coats, and safety goggles. Work should be conducted in fume hoods to avoid inhalation. Spills are neutralized with inert absorbents (e.g., vermiculite) and disposed via licensed hazardous waste services .

Advanced Research Questions

Q. How can reaction yields be optimized in the cyclization step for synthesizing this compound?

  • Methodological Answer : Yield optimization requires precise control of reaction parameters:

  • Temperature : Maintaining –20 to –15°C during diazomethane addition minimizes side reactions .
  • Catalysts : Triethylamine is used to deprotonate intermediates and accelerate cyclization .
  • Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction homogeneity, while refluxing in xylene (120–140°C) improves aromatic coupling efficiency .
    • Post-reaction, quenching with NaOH removes acidic byproducts, and repeated aqueous washes reduce impurities .

Q. What strategies resolve contradictions between spectroscopic data and expected structures?

  • Methodological Answer : Discrepancies in NMR/HRMS data often arise from tautomerism or residual solvents. Strategies include:

  • Variable Temperature NMR : To identify dynamic tautomeric equilibria (e.g., keto-enol shifts).
  • Deuterium Exchange Experiments : Detect exchangeable protons (e.g., NH or OH groups) .
  • X-ray Crystallography : Definitive structural confirmation, as demonstrated for related pyrrolo-pyrimidine derivatives .

Q. How is the biological activity of this compound evaluated in immune response models?

  • Methodological Answer : Pilot screening in mouse peritoneal macrophages involves:

  • In Vitro Nitric Oxide (NO) Assay : Cells are stimulated with LPS/IFN-γ, and NO production is measured via Griess reagent. IC₅₀ values are calculated to quantify inhibitory potency (e.g., 2–36 μM ranges for chloropyrimidine analogs) .
  • Cytotoxicity Controls : MTT assays ensure observed effects are not due to cell death .
    • Advanced studies may explore structure-activity relationships (SAR) by introducing substituents at the 4- and 5-positions to modulate electron density and steric effects .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods, and how can they be addressed?

  • Challenges : Low yields (<50%) in multi-step syntheses due to competing side reactions (e.g., dimerization).
  • Solutions :

  • Flow Chemistry : Reduces residence time for unstable intermediates.
  • Microwave-Assisted Synthesis : Accelerates cyclization steps (e.g., 30-minute reflux vs. 30-hour conventional heating) .

Q. How can computational tools aid in predicting the reactivity of this compound derivatives?

  • Methodological Answer : DFT calculations (e.g., Gaussian 09) model reaction pathways and transition states. Molecular docking (AutoDock Vina) predicts binding affinities for biological targets, guiding rational design of analogs with enhanced activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.